molecular formula C9H8O2S2 B3387998 2-{5-Methylthieno[3,2-b]thiophen-3-yl}acetic acid CAS No. 85504-42-3

2-{5-Methylthieno[3,2-b]thiophen-3-yl}acetic acid

Cat. No.: B3387998
CAS No.: 85504-42-3
M. Wt: 212.3 g/mol
InChI Key: PLXUKOSONZDWIW-UHFFFAOYSA-N
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Description

Significance of Fused Thiophene (B33073) Systems in Organic Chemistry

Fused thiophene systems, such as thieno[3,2-b]thiophene (B52689), are bicyclic aromatic heterocycles containing two fused thiophene rings. Their rigid, planar structure and extended π-conjugation impart favorable electronic properties, making them valuable building blocks in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic photovoltaic devices. dntb.gov.uaresearchgate.net The presence of sulfur atoms in the rings also allows for specific intermolecular interactions, which can influence the packing of molecules in the solid state and, consequently, their material properties. The inherent stability and synthetic accessibility of the thienothiophene core have further cemented its importance in organic chemistry. nih.gov

Role of Acetic Acid Moiety in Molecular Design and Functionality

The acetic acid group is a crucial component in molecular design for several reasons. As a carboxylic acid, it can act as a proton donor and participate in hydrogen bonding, which is vital for molecular recognition and binding to biological targets. Its presence can also enhance the solubility of a molecule in aqueous media, a critical factor in the development of pharmaceutical agents. Furthermore, the carboxylic acid functionality provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives, such as esters and amides, to fine-tune the properties of the parent molecule.

Overview of Research Directions on Thienothiophene Derivatives

Research into thienothiophene derivatives is multifaceted, spanning both medicinal chemistry and materials science. In the realm of medicine, these compounds have been investigated for a variety of biological activities. For instance, derivatives of the thieno[3,2-b]thiophene scaffold have shown potential as antituberculosis, antitumor, antifungal, and antibacterial agents. nih.gov In materials science, the focus has been on leveraging their electronic characteristics. Thieno[3,2-b]thiophene-based oligomers and polymers are being explored for their applications in electronic devices due to their good thermal stability and charge carrier mobility. nih.govrsc.org

Rationale for Focused Investigation of 2-{5-Methylthieno[3,2-b]thiophen-3-yl}acetic acid

The specific compound, this compound, combines the key features of a fused thienothiophene core with an acetic acid side chain. The addition of a methyl group to the thienothiophene ring system can influence its electronic properties and solubility. A focused investigation of this particular molecule is warranted to understand how these structural modifications impact its chemical and physical properties, and to explore its potential in the aforementioned research areas.

While extensive research on this specific molecule is not widely available in peer-reviewed literature, its chemical structure suggests it as a valuable subject for further study. The foundational knowledge of thienothiophene systems and acetic acid functionalities provides a strong basis for predicting its potential utility.

Physicochemical Properties of this compound

PropertyValue
CAS Number 85504-42-3
Molecular Formula C₉H₈O₂S₂
Molecular Weight 212.29 g/mol
Melting Point 104-105 °C
Appearance Powder

This data is compiled from chemical supplier databases and may not have been independently verified by peer-reviewed research.

Detailed Research Findings

As of the latest literature review, detailed research findings specifically on the synthesis, biological activity, or material properties of this compound are limited in the public domain. However, the synthesis of related thieno[3,2-b]thiophene derivatives often involves multi-step sequences. For instance, the core thieno[3,2-b]thiophene structure can be assembled through various synthetic routes, followed by the introduction of the acetic acid side chain. Common synthetic strategies for analogous compounds include palladium-catalyzed cross-coupling reactions like the Stille or Suzuki couplings to build the core structure. researchgate.netnih.gov The acetic acid moiety can then be introduced through various standard organic transformations.

Given the interest in thienothiophene derivatives for both biological and material applications, it is plausible that this compound could be a target for future investigations in these areas. Its structural similarity to other biologically active thienothiophenes suggests potential for screening in various assays. Similarly, its fused aromatic system makes it a candidate for incorporation into larger conjugated systems for materials science research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methylthieno[3,2-b]thiophen-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S2/c1-5-2-7-9(13-5)6(4-12-7)3-8(10)11/h2,4H,3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXUKOSONZDWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C(=CS2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601258490
Record name 5-Methylthieno[3,2-b]thiophene-3-acetic acid
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Molecular Weight

212.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85504-42-3
Record name 5-Methylthieno[3,2-b]thiophene-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85504-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylthieno[3,2-b]thiophene-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies of 2 5 Methylthieno 3,2 B Thiophen 3 Yl Acetic Acid

Reactions of the Thieno[3,2-b]thiophene (B52689) Ring System

The thieno[3,2-b]thiophene scaffold is a planar, aromatic, and electron-rich heterocyclic system. Its reactivity is comparable to other fused thiophene (B33073) systems and is characterized by a preference for substitution reactions that maintain the aromaticity of the ring.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of thiophenes and their fused analogues. e-bookshelf.deresearchgate.net In the thieno[3,2-b]thiophene ring system, the positions alpha to the sulfur atoms (positions 2 and 5) are the most activated and, therefore, the preferred sites for electrophilic attack. researchgate.netpearson.compearson.com

For 2-{5-Methylthieno[3,2-b]thiophen-3-yl}acetic acid, the C5-position is already substituted with a methyl group, and the C3-position (a beta-position) carries the acetic acid side chain. The remaining unsubstituted alpha-position is C2. The other available positions are the beta-positions C4 and C6. The methyl group at C5 is an activating, ortho-, para-directing group, which would further activate the C6 (ortho) and C4 (para) positions. Conversely, the acetic acid group at C3 is a deactivating, meta-directing group. Therefore, electrophilic attack is most likely to occur at the C2 position, which is an inherently activated alpha-position.

Common electrophilic substitution reactions applicable to the thieno[3,2-b]thiophene ring include halogenation, nitration, sulfonation, and Friedel-Crafts acylation.

Reaction Typical Reagents Predicted Major Product
BrominationN-Bromosuccinimide (NBS) in THF/DMF2-Bromo-2-{5-methylthieno[3,2-b]thiophen-3-yl}acetic acid
NitrationHNO₃/H₂SO₄2-Nitro-2-{5-methylthieno[3,2-b]thiophen-3-yl}acetic acid
AcylationAcyl chloride/AlCl₃ (Friedel-Crafts)2-Acyl-2-{5-methylthieno[3,2-b]thiophen-3-yl}acetic acid

Nucleophilic Reactions and Transformations

Due to the electron-rich nature of the thieno[3,2-b]thiophene ring, direct nucleophilic aromatic substitution (SNAr) is generally difficult unless the ring is activated by strong electron-withdrawing groups, such as a nitro group. researchgate.netmdpi.combeilstein-archives.orgdntb.gov.ua However, the ring system can be readily functionalized through metallation, specifically lithiation, followed by reaction with an electrophile.

Treatment of thieno[3,2-b]thiophene with a strong base like butyllithium (B86547) (BuLi) results in deprotonation at the most acidic positions, which are the α-positions (C2 and C5). rsc.org For the title compound, the C2 position is the most likely site for lithiation. The resulting 2-lithio derivative is a powerful nucleophile that can react with a variety of electrophiles to introduce new functional groups. rsc.orgrsc.org

Table of Potential Derivatizations via Lithiation:

Electrophile Reagent Example Functional Group Introduced at C2
Carbon DioxideCO₂Carboxylic acid (-COOH)
Aldehydes/KetonesAcetoneTertiary alcohol (-C(OH)(CH₃)₂)
Alkyl HalidesMethyl IodideMethyl group (-CH₃)
BoratesTrimethyl borateBoronic acid (-B(OH)₂)
DisulfidesDimethyl disulfideMethylthio group (-SCH₃)

Transformations of the Acetic Acid Functional Group

The acetic acid side chain provides a versatile handle for a wide array of chemical modifications.

Esterification and Amidation Reactions

The carboxylic acid can be converted to esters and amides, which can alter the compound's physical properties and biological activity.

Esterification can be achieved through several methods, including the classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, reaction with alkyl halides under basic conditions or palladium-catalyzed esterification with aryl iodides can be employed. nagoya-u.ac.jp

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. This reaction typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. Amides of aryl propionic acids have been synthesized for various biological applications. dsmc.or.krorientjchem.org

Representative Esterification and Amidation Reactions:

Reaction Type Reagents Product
EsterificationMethanol (CH₃OH), H₂SO₄ (cat.)Methyl 2-{5-methylthieno[3,2-b]thiophen-3-yl}acetate
AmidationBenzylamine, EDCN-Benzyl-2-{5-methylthieno[3,2-b]thiophen-3-yl}acetamide

Reduction and Oxidation Reactions

Reduction: The carboxylic acid functional group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃·THF) are effective for this transformation, yielding 2-(2-hydroxyethyl)-5-methylthieno[3,2-b]thiophene. khanacademy.org Sodium borohydride (B1222165) is generally not strong enough to reduce carboxylic acids. khanacademy.org

Oxidation: While the acetic acid side chain is generally resistant to further oxidation under mild conditions, the sulfur atoms within the thieno[3,2-b]thiophene ring are susceptible to oxidation. Treatment with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding sulfoxide (B87167) or sulfone (S,S-dioxide). acs.orgmdpi.comdicp.ac.cn The oxidation of the sulfur atoms significantly alters the electronic properties of the ring system. acs.orgmdpi.com

Condensation Reactions

The α-carbon of the acetic acid moiety is activated by the adjacent carboxyl group, making it a nucleophile in its enolate form. This allows it to participate in condensation reactions with carbonyl compounds.

For instance, in a Knoevenagel-type condensation, the acetic acid can react with aldehydes or ketones in the presence of a weak base to form α,β-unsaturated carboxylic acids. mdpi.com Additionally, three-component condensation reactions, for example with an aldehyde and Meldrum's acid, are known for related aminothiophene carboxylic acids and could potentially be adapted. researchgate.netresearchgate.net These reactions provide a pathway to more complex molecular architectures.

Formation of Condensed Heterocyclic Systems Incorporating this compound Derivatives

The construction of condensed heterocyclic systems from this compound derivatives typically requires the initial conversion of the carboxylic acid group into a more reactive intermediate, such as an acid chloride, ester, or amide. These intermediates can then undergo intramolecular or intermolecular reactions to form new rings fused to the thieno[3,2-b]thiophene core.

Cyclocondensation reactions are a powerful tool for the synthesis of fused heterocyclic systems. In the context of this compound, this would involve a two-step process: derivatization of the acetic acid followed by reaction with a binucleophile, leading to ring closure.

A plausible strategy involves the reaction of the activated acetic acid derivative with hydrazines, hydroxylamine, ureas, or thioureas to form pyridazinones, oxazinones, pyrimidinones, or thiouracil analogs, respectively, fused to the thieno[3,2-b]thiophene scaffold. For instance, the reaction of an ester derivative of the title compound with hydrazine (B178648) hydrate (B1144303) would be expected to yield a hydrazide, which could then be cyclized under various conditions to form a pyridazinone ring.

While direct experimental data for this compound is limited, analogous transformations have been reported for structurally similar compounds. For example, the cyclization of 2-acyl(aroyl)benzo[b]thiophene-3-acetic acids has been successfully employed to prepare novel 1-R-3,4-dihydro-5H-benzothieno[2,3-d] researchgate.netnih.govdiazepin-4-ones. researchgate.net This suggests that if the methylene (B1212753) group of the acetic acid in the title compound were first acylated, a similar cyclization with hydrazine could potentially lead to the formation of a fused diazepinone ring system.

Table 1: Potential Cyclocondensation Reactions of this compound Derivatives

Derivative Reagent Potential Condensed Heterocycle
Ester or Acid Chloride Hydrazine Hydrate Thieno[3',2':4,5]thieno[2,3-d]pyridazin-4(5H)-one derivative
Ester or Acid Chloride Hydroxylamine Thieno[3',2':4,5]thieno[2,3-d] researchgate.netresearchgate.netoxazin-4-one derivative
Ester or Acid Chloride Urea Thieno[3',2':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex heterocyclic systems. The application of MCRs to this compound or its derivatives could open avenues to a diverse range of novel condensed heterocycles.

While specific MCRs involving the title compound are not well-documented, its structural features suggest potential for participation in known MCRs. For instance, after conversion to a more reactive species, the thieno[3,2-b]thiophene moiety could act as the core for the assembly of new heterocyclic rings.

One can envision a Ugi-type reaction where an isocyanide, an amine, a carbonyl compound, and the carboxylic acid (or its derivative) react to form a complex acyclic intermediate, which could then be induced to cyclize, incorporating the thieno[3,2-b]thiophene skeleton into a larger, more complex heterocyclic framework.

Another possibility lies in the adaptation of reactions like the Biginelli or Hantzsch synthesis. Although these typically involve β-dicarbonyl compounds, the reactive methylene group of the acetic acid derivative of the title compound could potentially be functionalized to participate in such condensation reactions, leading to the formation of fused dihydropyrimidine (B8664642) or dihydropyridine (B1217469) rings, respectively.

Table 2: Hypothetical Multicomponent Reactions Involving this compound Derivatives

Multicomponent Reaction Potential Reactants Potential Condensed Heterocycle
Ugi Reaction followed by Cyclization Isocyanide, Amine, Aldehyde/Ketone Complex fused lactam systems
Biginelli-type Reaction Aldehyde, Urea/Thiourea Dihydropyrimidinone fused to the thieno[3,2-b]thiophene core

It is important to emphasize that the reactions outlined in this section are based on established principles of organic chemistry and analogies to similar heterocyclic systems. Further experimental investigation is required to validate these proposed synthetic routes for the specific case of this compound.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 5 Methylthieno 3,2 B Thiophen 3 Yl Acetic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of organic molecules. For 2-{5-Methylthieno[3,2-b]thiophen-3-yl}acetic acid, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques are employed to assign every proton and carbon atom in the structure unambiguously.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. In a typical deuterated solvent like DMSO-d₆, the spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetic acid group, the methyl protons, and the acidic proton of the carboxyl group.

The thieno[3,2-b]thiophene (B52689) core has two aromatic protons. nih.gov The proton at the C2 position is expected to appear as a singlet, influenced by the adjacent sulfur atom. The proton at the C6 position, adjacent to the methyl-substituted ring, will also appear as a singlet, typically at a slightly different chemical shift. The methyl group protons at the C5 position will resonate as a sharp singlet further upfield. The methylene protons of the acetic acid side chain at the C3 position will also produce a singlet. The most downfield signal is typically the labile proton of the carboxylic acid, which appears as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.50Broad Singlet1H-COOH
~7.40Singlet1HH-2
~7.10Singlet1HH-6
~3.90Singlet2H-CH₂-
~2.55Singlet3H-CH₃

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment. The spectrum for this compound is predicted to display nine distinct signals, corresponding to each carbon atom in the molecule.

The carbonyl carbon of the carboxylic acid will be the most downfield signal. The quaternary carbons of the thieno[3,2-b]thiophene fused ring system will appear in the aromatic region, with those bonded to sulfur resonating at characteristic chemical shifts. The two aromatic CH carbons (C2 and C6) will also be in this region. The methylene carbon of the acetic acid group and the methyl carbon will appear in the upfield region of the spectrum. Spectroscopic data for related thieno[3,2-b]thiophene structures help in the precise assignment of the quaternary carbons within the fused ring system. nih.govmanchester.ac.uk

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~172.0C=O
~145.0C-7a
~141.0C-3a
~139.0C-5
~135.0C-3
~126.0C-2
~120.0C-6a
~119.0C-6
~35.0-CH₂-
~15.0-CH₃

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments made from 1D NMR spectra, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this molecule, COSY would primarily be used to confirm the absence of coupling for the singlet signals, reinforcing their structural isolation.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signal at ~7.40 ppm to the carbon signal at ~126.0 ppm (C2-H2), the signal at ~7.10 ppm to ~119.0 ppm (C6-H6), the methylene proton signal at ~3.90 ppm to the carbon at ~35.0 ppm, and the methyl proton signal at ~2.55 ppm to the carbon at ~15.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping the complete molecular structure by showing correlations between protons and carbons over two or three bonds. Key expected correlations include:

The methylene protons (~3.90 ppm) correlating to the C2, C3, C3a, and C=O carbons.

The H-2 proton (~7.40 ppm) correlating to the C3, C3a, and C7a carbons.

The methyl protons (~2.55 ppm) correlating to the C5, C6, and C6a carbons.

The H-6 proton (~7.10 ppm) correlating to the C5, C6a, and C7a carbons.

These correlations allow for the unequivocal assembly of the molecular skeleton, confirming the substitution pattern on the thieno[3,2-b]thiophene core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula. For this compound (C₉H₈O₂S₂), the exact mass can be calculated and compared to the experimental value. The presence of two sulfur atoms gives a characteristic isotopic pattern (M+2 peak) that further confirms the elemental composition.

Table 3: Predicted HRMS Data for this compound

IonCalculated m/z
[M+H]⁺213.0042
[M+Na]⁺235.9861
[M-H]⁻210.9919

The fragmentation of carboxylic acids in the mass spectrometer often involves the loss of water (M-18) and the loss of the carboxyl group (M-45). A primary fragmentation pathway for this molecule is the cleavage of the C-C bond between the methylene group and the aromatic ring, leading to a stable thienothiophene-methyl cation, or the loss of the acetic acid side chain.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

For this compound, the most prominent features in the IR spectrum would be the absorptions related to the carboxylic acid group. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carbonyl group will appear as a strong, sharp band around 1700 cm⁻¹. The spectrum will also show C-H stretching vibrations for the aromatic ring and the aliphatic methyl and methylene groups just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively. Vibrations associated with the C=C bonds of the aromatic thienothiophene ring are expected in the 1450-1600 cm⁻¹ region, and C-S stretching vibrations may be observed in the fingerprint region (600-800 cm⁻¹). ekb.eg

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~3100C-H stretch (aromatic)Thienothiophene Ring
~2950C-H stretch (aliphatic)-CH₂- and -CH₃
~1700 (strong)C=O stretchCarboxylic Acid
1450-1600C=C stretchThienothiophene Ring
~1400C-O-H bendCarboxylic Acid
~1250C-O stretchCarboxylic Acid

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. This method is crucial for the unambiguous determination of the solid-state structure of this compound derivatives. While the crystal structure of this compound itself is not publicly available, analysis of closely related thieno[3,2-b]thiophene derivatives provides valuable insight into the structural motifs that can be expected.

For instance, a study on thienoacene dimers based on the thieno[3,2-b]thiophene moiety has provided detailed crystallographic data for two derivatives, herein referred to as Compound 1a and Compound 4a . rsc.org Compound 1a crystallizes in the monoclinic P21/c space group, while Compound 4a adopts an orthorhombic Pbcn space group. rsc.org The crystallographic data for these compounds are summarized in the interactive table below.

Interactive Table 1: Crystallographic Data for Thieno[3,2-b]thiophene Derivatives

Parameter Compound 1a Compound 4a
Empirical Formula C₁₄H₈S₂ C₂₈H₁₄S₄
Formula Weight 240.32 478.63
Crystal System Monoclinic Orthorhombic
Space Group P2₁/c Pbcn
a (Å) 11.8095(7) 6.0452(5)
b (Å) 5.8538(3) 7.7010(7)
c (Å) 7.9599(5) 43.405(5)
α (°) 90.0 90.0
β (°) 105.990(6) 90.0
γ (°) 90.0 90.0
Volume (ų) 528.98(5) 2020.7(3)

The molecular structure of another derivative, a benzyl-functionalized 9H-thieno[2',3':4,5]thieno[3,2-b]indole, was also confirmed by X-ray diffraction analysis, and its crystallographic data are available through the Cambridge Crystallographic Data Centre (CCDC) with deposition number 1944913. beilstein-journals.org These examples underscore the utility of X-ray crystallography in providing definitive solid-state structural information for complex heterocyclic systems derived from the thieno[3,2-b]thiophene scaffold.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which can then be compared to the theoretical values calculated from the compound's molecular formula. This comparison is a critical step in verifying the purity and confirming the identity of a newly synthesized compound. For derivatives of this compound, this technique is routinely employed to ensure the correct stoichiometry of the synthesized molecules.

The following interactive table presents a compilation of elemental analysis data for several thieno[3,2-b]thiophene derivatives from the scientific literature, demonstrating the application of this technique.

Interactive Table 2: Elemental Analysis Data for Various Thieno[3,2-b]thiophene Derivatives

Compound Formula Element Calculated (%) Found (%) Reference
C₁₂H₁₄N₂O₄S₂ C 45.85 45.87 ekb.eg
H 4.49 4.48 ekb.eg
N 8.91 8.89 ekb.eg
S 20.40 20.38 ekb.eg
C₂₀H₁₆N₈O₁₀S₂ C 40.54 40.53 ekb.eg
H 2.72 2.74 ekb.eg
N 18.91 18.90 ekb.eg
S 10.82 10.81 ekb.eg
C₁₆H₆N₁₀O₆S₂ C 38.56 38.55 ekb.eg
H 1.21 1.23 ekb.eg
N 28.10 28.12 ekb.eg

The close correlation between the calculated and found elemental percentages for these diverse derivatives highlights the reliability of elemental analysis in confirming the molecular formulas of newly synthesized thieno[3,2-b]thiophene-based compounds. This compositional verification is a crucial component of the comprehensive structural elucidation of these materials.

Theoretical and Computational Investigations of 2 5 Methylthieno 3,2 B Thiophen 3 Yl Acetic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into the electronic structure, stability, and reactivity of a compound.

Electronic Structure Analysis

An electronic structure analysis of 2-{5-Methylthieno[3,2-b]thiophen-3-yl}acetic acid would involve mapping the electron density distribution to identify regions that are electron-rich or electron-deficient. This would help in predicting the molecule's reactivity and its potential for intermolecular interactions. Key parameters such as electrostatic potential surfaces would be calculated to visualize these properties.

Molecular Orbital Theory and Frontier Orbitals

According to molecular orbital theory, the reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For thieno[3,2-b]thiophene (B52689) derivatives, the HOMO and LUMO are typically distributed across the fused ring system.

A hypothetical table of frontier orbital energies for a related thieno[3,2-b]thiophene derivative is presented below for illustrative purposes.

Molecular OrbitalEnergy (eV)
HOMO-5.5 to -6.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap3.5 to 5.5
Note: These are generalized energy ranges for thieno[3,2-b]thiophene systems and do not represent calculated values for this compound.

Conformational Analysis and Stability

Conformational analysis would be performed to identify the most stable three-dimensional arrangement of the atoms in this compound. This involves calculating the potential energy surface of the molecule as a function of the rotation around its single bonds, particularly the bond connecting the acetic acid side chain to the thienothiophene core. The results would reveal the global and local energy minima, corresponding to the most stable and various metastable conformations, respectively.

Pharmacophore Modeling and Ligand Efficiency Metrics

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. pharmacophorejournal.com This model serves as a template for designing new molecules with desired biological activity or for screening virtual libraries to find new potential drug candidates. pharmacophorejournal.com In conjunction with pharmacophore modeling, ligand efficiency (LE) metrics are employed to assess the quality of compounds, guiding the optimization process by relating a compound's potency to its size or other physicochemical properties. mtak.hu These metrics help medicinal chemists focus on developing compounds that are not just potent but also have favorable drug-like properties, avoiding issues like "molecular obesity". sciforschenonline.org

The compound this compound has been identified as a derivative of a series of G protein-coupled receptor 35 (GPR35) agonists. nih.govnih.gov Analysis of its structure allows for the identification of several key features likely crucial for its interaction with the GPR35 binding site. The carboxylic acid group is a primary feature, capable of acting as a hydrogen bond donor and acceptor, which studies have found to be critical for activating GPR35. nih.gov The planar, electron-rich thieno[3,2-b]thiophene core likely engages in hydrophobic and aromatic (π-π stacking) interactions with nonpolar residues in the receptor. The methyl group provides an additional hydrophobic contact point, potentially enhancing binding affinity and selectivity. The acetic acid linker provides conformational flexibility, allowing the terminal carboxyl group to orient itself optimally within the binding pocket.

A hypothetical pharmacophore model for this compound class would therefore include a hydrogen bond acceptor/donor feature, a hydrophobic/aromatic feature, and a defined spatial relationship between them.

Table 1: Key Pharmacophoric Features of this compound

Feature Type Molecular Moiety Potential Interaction
Hydrogen Bond Acceptor/Donor Carboxylic Acid (-COOH) Ionic bonds, hydrogen bonds
Aromatic/Hydrophobic Thieno[3,2-b]thiophene Core π-π stacking, hydrophobic interactions
Hydrophobic Methyl Group (-CH₃) van der Waals forces, hydrophobic interactions

To optimize the interaction of this compound with its target, several computational approaches can be employed. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, based on a validated pharmacophore model, can correlate the biological activities of a series of compounds with their spatial arrangement of chemical features. pharmacophorejournal.com This allows for the prediction of the activity of novel, yet-to-be-synthesized molecules. pharmacophorejournal.com

Furthermore, molecular docking simulations can be used to predict the binding pose of the ligand within the active site of a GPR35 homology model. These simulations provide insights into the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. The information gained from docking can guide modifications to the ligand structure to enhance these interactions.

Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are critical metrics in this optimization process. sciforschenonline.org LE relates the binding energy of a compound to its number of heavy (non-hydrogen) atoms, while LLE relates potency to lipophilicity (logP or logD). mtak.husciforschenonline.org The goal is to increase potency without disproportionately increasing molecular size or lipophilicity, which can lead to poor pharmacokinetic properties. sciforschenonline.org Computational tools can predict these properties for virtual compounds, allowing chemists to prioritize the synthesis of molecules with optimized efficiency metrics. A desirable LE value is generally considered to be ≥ 0.3, while an optimal LLE value is in the range of 5–7. mtak.hurgdscience.com

Table 2: Hypothetical Ligand Efficiency Metrics for Lead Optimization

Compound Modification Predicted pIC₅₀ Predicted clogP Heavy Atom Count Calculated LE Calculated LLE
Lead Compound This compound 7.0 3.5 15 0.64 3.5
Analog 1 Replace -CH₃ with -CF₃ 7.2 4.0 18 0.55 3.2
Analog 2 Add -OH to thiophene (B33073) ring 7.3 3.2 16 0.62 4.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Reaction Mechanism Elucidation via Computational Methods

The synthesis of thieno[3,2-b]thiophene derivatives often involves multi-step sequences, including cyclization and cross-coupling reactions. researchgate.netnih.gov Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool for elucidating the detailed mechanisms of these complex organic reactions. escholarship.org By modeling the reaction pathway, researchers can understand the energetics of intermediates and transition states, rationalize experimental outcomes, and predict the feasibility of new synthetic routes. escholarship.org

For the synthesis of this compound, a plausible route could involve the construction of the core thieno[3,2-b]thiophene scaffold followed by functionalization at the 3-position. A common method for forming the thiophene ring is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base. nih.gov Another approach involves the reaction of dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide. derpharmachemica.com Subsequent functionalization might be achieved through reactions like Friedel-Crafts acylation followed by reduction or through metal-catalyzed cross-coupling reactions such as Stille or Suzuki couplings to introduce the acetic acid side chain. researchgate.netnih.govderpharmachemica.com

Computational methods can be applied to investigate these potential pathways. For instance, DFT calculations can be used to:

Model Transition States: Identify the geometry and energy of the highest energy point along the reaction coordinate for each step, which determines the reaction rate.

Calculate Reaction Energies: Determine the thermodynamics of the reaction by calculating the energy difference between reactants and products.

Investigate Intermediates: Characterize the structure and stability of any intermediate species formed during the reaction. escholarship.org

Evaluate Catalytic Cycles: In the case of Suzuki or Stille couplings, computational modeling can elucidate the mechanism of the palladium catalyst, including oxidative addition, transmetalation, and reductive elimination steps. researchgate.net

By performing these calculations, chemists can gain a deep understanding of the reaction mechanism, identify potential side reactions, and optimize reaction conditions (e.g., temperature, catalyst, solvent) to improve the yield and selectivity of the synthesis of this compound. escholarship.org

Structure Activity Relationship Sar and Molecular Design Principles for 2 5 Methylthieno 3,2 B Thiophen 3 Yl Acetic Acid Analogues

Impact of Substituent Modifications on Molecular Interactions

Modifications to the peripheral substituents of the 2-{5-Methylthieno[3,2-b]thiophen-3-yl}acetic acid scaffold can significantly alter its interaction profile. These changes can affect the molecule's size, shape, electronics, and lipophilicity, thereby influencing its binding affinity and functional activity at a target protein.

The methyl group at the 5-position of the thienothiophene ring is a primary site for modification. Varying the length and branching of this alkyl chain can have profound effects on the compound's physicochemical properties and its fit within a receptor's binding pocket.

Longer, linear alkyl chains (e.g., ethyl, propyl, butyl) generally increase lipophilicity, which can enhance membrane permeability and interactions with hydrophobic pockets in a target protein. However, excessive chain length may lead to decreased solubility or introduce unfavorable steric hindrance. Studies on related fused heterocyclic systems, such as nih.govbenzothieno[3,2-b]benzothiophene derivatives, have shown that increasing alkyl chain length can influence thermal stability, solubility, and charge-carrier mobility. rsc.org For instance, engineering the alkyl chain can be an effective strategy to enhance molecular packing and crystallinity. rsc.org

Introducing branched alkyl groups (e.g., isopropyl, tert-butyl) can provide greater steric bulk, potentially leading to improved selectivity for a specific target by preventing binding to off-targets with smaller binding sites. The choice between linear and branched chains allows for a fine-tuning of the molecule's conformational flexibility and its interaction with specific hydrophobic sub-pockets of a receptor.

Substituent at 5-PositionPotential Impact on Molecular PropertiesRationale
Methyl (Parent)Baseline lipophilicity and steric profile.Small, non-imposing group providing a starting point for SAR exploration.
EthylSlight increase in lipophilicity and van der Waals interactions.Modest increase in size to probe for additional hydrophobic contact.
n-PropylModerate increase in lipophilicity; increased flexibility.Can access deeper hydrophobic pockets without significant steric penalty.
IsopropylIncreased steric bulk compared to n-propyl; moderate lipophilicity.Introduces branching to explore shape complementarity in the binding site.
tert-ButylSignificant steric hindrance; locks conformation.Can confer selectivity by preventing binding to smaller off-target pockets.

Replacing the 5-methyl group with aromatic or heteroaromatic rings introduces opportunities for a wider range of non-covalent interactions, such as π-π stacking, cation-π interactions, and hydrogen bonding. The electronic nature of the substituted ring can also modulate the electron density of the entire thienothiophene core.

Attaching a phenyl ring at the 5-position can facilitate π-stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding site. Further substitution on this phenyl ring with electron-donating groups (e.g., methoxy (B1213986), -OCH3) or electron-withdrawing groups (e.g., trifluoromethyl, -CF3; cyano, -CN) can alter the electronic properties and introduce new interaction points. For example, a methoxy group can act as a hydrogen bond acceptor, while a cyano group can participate in dipole-dipole interactions. nih.gov

Introducing heteroaromatic rings like pyridine (B92270), thiophene (B33073), or furan (B31954) can provide additional advantages. A pyridine ring, for instance, introduces a basic nitrogen atom that can form a hydrogen bond or a salt bridge with an acidic residue (e.g., aspartic acid, glutamic acid). The synthesis of various aryl-substituted thieno[3,2-b]thiophenes has demonstrated the feasibility of incorporating these moieties to create diverse molecular architectures. nih.govresearchgate.net

Substituent at 5-PositionPotential New InteractionsElectronic Effect on Thienothiophene Core
Phenylπ-π stackingLargely neutral, extends π-system
4-Methoxyphenylπ-π stacking, Hydrogen bond acceptorElectron-donating
4-Cyanophenylπ-π stacking, Dipole-dipoleElectron-withdrawing
Pyridin-4-ylπ-π stacking, Hydrogen bond acceptor, Potential for salt bridgeElectron-withdrawing
Thiophen-2-ylπ-π stacking, potential S-π interactionsElectron-donating (relative to phenyl)

The acetic acid group is a critical functional handle, often responsible for key ionic and hydrogen-bonding interactions with a biological target. Its acidic proton and carbonyl oxygen are prime points for forming strong, directional bonds.

Modifying this group can modulate acidity (pKa), metabolic stability, and cell permeability. Common modifications include:

Esterification: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) neutralizes the negative charge, increasing lipophilicity and potentially allowing the compound to act as a prodrug. The ester can be hydrolyzed back to the active carboxylic acid by esterases in the body.

Amidation: Formation of a primary, secondary, or tertiary amide removes the acidic proton and introduces new hydrogen bond donor/acceptor capabilities. This can fundamentally change the binding mode from an ionic interaction to a hydrogen-bond-based one.

Chain Extension/Homologation: Increasing the length of the linker between the thienothiophene core and the carboxylic acid (e.g., to a propanoic acid) can alter the positioning of the acidic group within the binding site, which may be necessary to reach a key basic residue.

Replacement with Acidic Bioisosteres: Replacing the carboxylic acid with other acidic groups like tetrazole or acylsulfonamide can maintain the acidic nature required for an ionic interaction while improving metabolic stability and pharmacokinetic properties. Tetrazoles, for instance, are well-known carboxylic acid bioisosteres with a similar pKa but are generally more resistant to metabolic reduction.

Studies on related thieno[3,2-b]thiophene-2-carboxylic acid derivatives have shown that modifications at this position are critical for activity, for instance, in their function as GPR35 receptor agonists. nih.gov

Rational Design of Derivatives for Specific Molecular Recognition

Key structural features of the lead compound available for modification include the methyl group at the 5-position, the acetic acid side chain at the 3-position, and the thienothiophene bicycle itself. Each of these regions can be systematically altered to probe the structure-activity relationship (SAR) and improve molecular recognition.

Modification of the Acetic Acid Side Chain: The carboxylic acid group is a critical feature, often acting as a key hydrogen bond donor and acceptor or as a bioisostere for a phosphate (B84403) group, enabling it to interact with positively charged residues like arginine or lysine (B10760008) in a binding site. The length and flexibility of the acetic acid linker can be modified to optimize the position of the carboxylate for crucial interactions. For instance, extending the alkyl chain or introducing conformational constraints could lead to improved binding affinity.

Substitution at the 5-Position: The methyl group at the 5-position occupies a specific region of the binding pocket. Replacing this group with larger alkyl groups, halogens, or hydrogen-bonding moieties can explore steric and electronic requirements in this sub-pocket. For example, in the design of other heterocyclic compounds, varying substituents on an aryl ring has been a key strategy to enhance target binding and selectivity. nih.gov

Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic bioisosteres, such as a tetrazole or a hydroxamic acid, to modulate acidity, metabolic stability, and pharmacokinetic properties while maintaining the key binding interactions. Similarly, the thienothiophene core can be substituted with other fused heterocyclic systems to fine-tune electronic properties and potential π-π stacking interactions within the target's active site. nih.gov

Molecular modeling and docking studies are instrumental in this rational design process. By simulating the binding of designed analogues within the active site of a target protein, researchers can predict which modifications are most likely to result in improved molecular recognition. This computational approach helps prioritize the synthesis of the most promising derivatives, accelerating the discovery of more potent and selective compounds. nih.govmdpi.com

The table below illustrates potential modifications to the this compound scaffold and the rationale behind them for achieving specific molecular recognition.

Modification Site Proposed Modification Rationale for Enhanced Molecular Recognition
Acetic Acid Side Chain Extend to propionic or butyric acidOptimize positioning of the carboxylate to interact with distant residues in the binding pocket.
Introduce rigidity (e.g., cyclopropyl (B3062369) linker)Reduce conformational flexibility to favor the bioactive conformation and improve binding affinity.
Replace carboxylate with a tetrazole ringAct as a bioisostere with different pKa and metabolic stability, potentially forming alternative hydrogen bonds.
5-Position Methyl Group Replace with larger alkyl groups (ethyl, propyl)Probe for additional hydrophobic interactions in a corresponding sub-pocket.
Replace with halogens (Cl, F)Introduce specific electronic interactions and potentially act as a hydrogen bond acceptor.
Replace with a methoxy groupIntroduce a hydrogen bond acceptor to interact with donor residues in the target.
Thienothiophene Core Introduce substituents on the aromatic ringsModulate electronic properties (π-π stacking) and explore additional binding interactions.
Isomeric scaffold (e.g., thieno[2,3-b]thiophene)Alter the geometry and orientation of substituents to fit different target topologies.

Fragment-Based Approaches in the Design of Thienothiophene Derivatives

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds that begins by screening libraries of small, low-molecular-weight molecules, or "fragments," for weak but efficient binding to a biological target. frontiersin.org This approach offers an alternative to traditional high-throughput screening and has been successfully applied to various targets, including those in the central nervous system. frontiersin.org The thieno[3,2-b]thiophene (B52689) scaffold and its constituent parts are well-suited for FBDD campaigns.

The core principle of FBDD is to identify small fragments that bind to adjacent sites on a protein surface and then grow or link them to create a larger, more potent lead compound. frontiersin.org Fragments are typically governed by the "Rule of Three," which suggests a molecular weight under 300 Da, no more than 3 hydrogen bond donors and acceptors, and a cLogP of 3 or less. frontiersin.org

In the context of this compound, the molecule can be deconstructed into key fragments:

The Thienothiophene Core: This bicyclic aromatic system represents a rigid scaffold that can be considered a primary fragment. Its shape and electronic properties make it an attractive starting point for exploring interactions within a protein binding site. Thiophene-containing fragment libraries have been synthesized and screened against targets like the oncoprotein HRAS, demonstrating their utility in FBDD. rsc.org

The Acetic Acid Moiety: A simple fragment like acetic acid or a related small molecule containing a carboxylic acid can identify binding pockets with key basic residues (e.g., arginine, lysine).

The Methylated Thiophene: A fragment such as 2-methylthiophene (B1210033) could identify small hydrophobic pockets.

Once initial fragment hits are identified through biophysical screening methods like NMR or X-ray crystallography, they can be optimized. There are several strategies for evolving these low-affinity fragments into high-affinity leads:

Fragment Growing: A validated fragment hit is elaborated by adding new functional groups to pick up additional interactions with the target protein, thereby increasing affinity. For example, a simple thienothiophene fragment could be "grown" by adding the acetic acid side chain to engage with a nearby polar region.

Fragment Linking: Two or more fragments that bind to adjacent sites on the protein are connected with a suitable chemical linker. This strategy can lead to a significant increase in potency due to the additive binding energy and favorable entropic effects. frontiersin.org

Fragment Merging: If two fragments are found to occupy overlapping regions within the binding site, their structures can be merged to create a novel, single molecule that incorporates the key binding features of both. frontiersin.org

The table below outlines potential fragments derived from the deconstruction of this compound and their adherence to the "Rule of Three," making them suitable candidates for an FBDD library.

Fragment Name Structure Molecular Weight (Da) H-Bond Donors H-Bond Acceptors cLogP
Thieno[3,2-b]thiopheneC₆H₄S₂140.23002.1
2-MethylthiopheneC₅H₆S98.17001.8
Phenylacetic acidC₈H₈O₂136.15121.4

By utilizing these fragment-based strategies, medicinal chemists can efficiently explore the chemical space around the thienothiophene scaffold to design novel derivatives with high specificity and affinity for their intended biological targets.

Exploration of Molecular Interactions and Mechanistic Pathways of 2 5 Methylthieno 3,2 B Thiophen 3 Yl Acetic Acid Non Clinical Focus

Investigation of Enzyme Inhibition Mechanisms (In Vitro Studies)

Target Identification and Characterization

There is no publicly available data identifying specific enzyme targets for 2-{5-Methylthieno[3,2-b]thiophen-3-yl}acetic acid.

Kinetic Studies of Enzymatic Processes

No kinetic studies detailing the enzymatic inhibition processes of this compound have been published.

Molecular Interactions with Receptor Systems (In Vitro Studies)

Ligand Binding Assays

There are no available results from ligand binding assays to characterize the interaction of this compound with any receptor systems.

Allosteric Modulation Studies

No studies on the potential allosteric modulation effects of this compound have been reported.

Role as Chemical Probes and Tools in Chemical Biology Research

There is no documented use of this compound as a chemical probe or tool in chemical biology research. Its potential utility for studying biological systems, identifying novel therapeutic targets, or serving as a ligand for affinity chromatography or fluorescence imaging has not been explored in published literature.

Future Directions and Emerging Research Avenues for 2 5 Methylthieno 3,2 B Thiophen 3 Yl Acetic Acid Research

Development of Novel Synthetic Methodologies

The synthesis of thieno[3,2-b]thiophene (B52689) derivatives has traditionally relied on multi-step procedures, which can limit the accessibility and structural diversity of compounds for research. nih.govnih.gov Future efforts should focus on creating more efficient, scalable, and environmentally benign synthetic routes to 2-{5-Methylthieno[3,2-b]thiophen-3-yl}acetic acid and its analogues.

Key areas for development include:

One-Pot and Cascade Reactions: Designing multi-component reactions where the thienothiophene core and its substituents are assembled in a single, continuous process would significantly improve efficiency. Strategies starting from functionalized nitrothiophenes have shown promise for the construction of the core ring system and could be adapted for this target molecule. mdpi.com

Cross-Coupling Innovations: While palladium-catalyzed cross-coupling reactions like Stille and Suzuki couplings are used to create thienothiophene derivatives, there is room for innovation. nih.govresearchgate.net Research into novel catalyst systems with higher turnover numbers, broader substrate scope, and milder reaction conditions could streamline the synthesis of complex derivatives.

C-H Activation Strategies: Direct functionalization of the thienothiophene core via C-H activation is a highly atom-economical approach. Developing selective methods to introduce the methyl and acetic acid groups, or to further decorate the scaffold, would bypass the need for pre-functionalized starting materials, reducing step counts and waste.

Table 1: Comparison of Synthetic Methodologies for Thienothiophene Scaffolds
MethodologyDescriptionPotential Advantages for Future Synthesis
Traditional Multi-step SynthesisOften involves starting from brominated thiophenes, followed by sequential reactions to build the second ring and add substituents. nih.govWell-established but often lengthy and low-yielding.
Palladium-Catalyzed Cross-CouplingUtilizes reactions like Suzuki or Stille coupling to form C-C bonds and build the molecular framework. researchgate.netVersatile for creating diverse derivatives, but can require pre-functionalized substrates.
Cascade CyclizationInvolves a series of intramolecular reactions to rapidly construct the fused ring system from acyclic precursors.Increases molecular complexity quickly; highly efficient.
Direct C-H ActivationForms new bonds by directly functionalizing existing C-H bonds on the thiophene (B33073) rings.Highly atom-economical, reduces synthetic steps, minimizes waste.

Advanced Computational Design of Thienothiophene Scaffolds

Computational chemistry offers powerful tools to predict molecular properties and guide the design of new functional molecules, thereby accelerating the research and development cycle. For this compound, advanced computational methods can be employed to design novel derivatives with tailored characteristics for specific applications.

Future computational research avenues include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), researchers can predict the geometric, electronic, and optical properties of new derivatives. figshare.com This allows for the in silico screening of candidates to identify those with optimal HOMO/LUMO energy levels for semiconductor applications or specific charge distributions for biological interactions. mdpi.com

Molecular Docking and Dynamics: To explore medicinal chemistry applications, molecular docking can predict the binding affinity and orientation of derivatives within the active site of biological targets, such as enzymes or receptors. figshare.com Subsequent molecular dynamics simulations can provide insights into the stability of these interactions over time.

Structure-Property Relationship Modeling: By generating computational data for a virtual library of derivatives, machine learning algorithms can be trained to establish quantitative structure-property relationships (QSPR). These models can then rapidly predict the properties of new, unsynthesized compounds, guiding synthetic efforts toward molecules with the highest potential.

Exploration of Molecular Functionality Beyond Current Understanding

The functional potential of this compound is largely unexplored. The thienothiophene core is a well-established building block for organic semiconductors, while the acetic acid side chain is a common feature in biologically active molecules. nih.govwikipedia.orgwikipedia.org Future research should aim to bridge these fields and investigate novel functionalities.

Emerging areas for exploration consist of:

Conjugated Polymers and Materials: The carboxylic acid group can be used as a polymerization point or an anchoring group. Research into creating novel conjugated polymers using this compound as a monomer could lead to new materials for organic electronics. researchgate.netresearchgate.net The properties of these polymers, such as conductivity and fluorescence, could be fine-tuned by copolymerization or side-chain engineering.

Medicinal Chemistry Applications: Thiophene-containing molecules have a broad range of biological activities. nih.gov For instance, derivatives of thieno[3,2-b]thiophene-2-carboxylic acid have been identified as agonists for the G protein-coupled receptor 35 (GPR35). nih.gov Similarly, compounds based on a 2-(thiophen-2-yl)acetic acid scaffold have been investigated as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.gov A focused effort to synthesize and screen a library of amides, esters, and other derivatives of this compound could uncover new therapeutic agents.

Bio-isosteric Replacement: In drug design, thiophene rings are often considered bio-isosteres of benzene (B151609) rings. researchgate.net This compound could serve as a novel scaffold to mimic or improve upon existing phenylacetic acid-based drugs. mdpi.com

Integration with High-Throughput Screening for Mechanistic Discoveries

To efficiently navigate the vast chemical space of possible derivatives and uncover new functions, high-throughput screening (HTS) is an indispensable tool. Integrating HTS with the synthesis of a diverse library based on the this compound scaffold can rapidly identify promising compounds and elucidate underlying mechanisms of action.

Future research should integrate HTS in the following ways:

Biological Screening: A library of derivatives can be screened against large panels of biological targets, including enzymes, receptors, and whole cells. This approach can quickly identify "hits"—compounds that exhibit a desired biological effect—and can reveal unexpected activities, opening up entirely new therapeutic avenues.

Materials Property Screening: Automated platforms can be used to screen for physical and material properties. For example, thin films of different polymer derivatives could be rapidly assessed for their charge carrier mobility, photoluminescent quantum yield, or response to external stimuli. This accelerates the discovery of new materials for applications in electronics and photonics.

Mechanistic Deconvolution: Once hits are identified, HTS can be used in secondary screens to understand their mechanism of action. By systematically varying the structure of the lead compound and observing the impact on activity, detailed structure-activity relationships (SAR) can be constructed. This data is crucial for optimizing the lead compound's potency, selectivity, and other key properties. scienceintheclassroom.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.